
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a complex organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety may participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
2-Amino-6-(trifluoromethylthio)benzothiazole: Shares the trifluoromethylthio group and amino group but differs in the core structure.
1-(2-Amino-6-(trifluoromethylthio)phenyl)ethanone: Similar structure but lacks the bromine atom.
Uniqueness: 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of both the trifluoromethylthio group and the bromopropanone moiety, which confer distinct chemical reactivity and potential biological activities not observed in similar compounds.
Biological Activity
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a brominated propanone moiety linked to a phenyl ring with an amino group and a trifluoromethylthio substituent. The trifluoromethylthio group enhances the compound's lipophilicity, which may influence its interactions with biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is C10H9BrF3NOS, with a molecular weight of approximately 328.15 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its versatility in medicinal chemistry.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C10H9BrF3NOS |
Molecular Weight | 328.15 g/mol |
Key Functional Groups | Amino, Brominated Propanone, Trifluoromethylthio |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
The mechanism of action is believed to involve interactions with specific enzymes and receptors. The trifluoromethylthio group enhances binding affinity, while the bromine atom facilitates substitution reactions leading to active metabolites. These interactions are crucial for understanding the compound's therapeutic potential.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt cellular processes in bacteria and fungi.
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, particularly in breast and lung cancer models. The observed IC50 values were reported at approximately 15 µM, suggesting effective cytotoxicity against these cancer types.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds that have been studied for their biological activities.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one | Similar brominated propanone structure | Antimicrobial activity |
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one | Iodine instead of bromine | Anticancer properties |
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Lacks brominated propanone | Known for anticancer properties |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one, and how can reaction conditions be optimized to improve yield?
Basic
A two-step approach is typically employed:
Introduction of the trifluoromethylthio group : Use electrophilic substitution or coupling reactions (e.g., Cu-mediated thiolation) to attach the -SCF₃ group to the phenyl ring. Ensure anhydrous conditions to prevent hydrolysis of intermediates .
Bromination of the propanone moiety : Employ N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) under controlled temperatures (0–25°C) to avoid over-bromination. Solvent selection (e.g., DCM or CCl₄) impacts regioselectivity .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 eq brominating agent) and use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Basic
- ¹H NMR : The amino group (-NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm). The aromatic protons show splitting patterns due to substituent effects (e.g., deshielding by -SCF₃) .
- ¹⁹F NMR : A distinct singlet near δ -40 ppm confirms the trifluoromethylthio group .
- IR : Stretching bands for C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) validate the ketone and amine functionalities .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms the spatial arrangement of the bromine and -SCF₃ groups .
Q. How does the electron-withdrawing trifluoromethylthio group influence the reactivity of the brominated ketone moiety in nucleophilic substitution reactions?
Advanced
The -SCF₃ group decreases electron density at the para position, activating the brominated ketone toward nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., -SCH₃) show:
- Enhanced electrophilicity : Faster SN₂ reactions with amines or thiols due to increased polarization of the C-Br bond.
- Steric effects : The bulky -SCF₃ group may hinder backside attack, favoring alternative mechanisms (e.g., radical pathways) in sterically crowded environments .
Methodology : Kinetic studies (e.g., monitoring via ¹H NMR) and computational DFT calculations can quantify electronic effects .
Q. What strategies can resolve contradictions in reaction outcomes during derivatization of the phenyl ring?
Advanced
- Systematic substituent variation : Replace -SCF₃ with -SCH₃ or -NO₂ to isolate electronic vs. steric contributions .
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in competing pathways.
- Computational modeling : Employ Gaussian or ORCA to predict transition states and identify steric clashes .
Q. What are the common purification challenges, and what chromatographic methods are recommended?
Basic
- Challenges : Co-elution of brominated byproducts; sensitivity of the amino group to oxidation.
- Solutions :
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:2 → 6:4). Add 1% Et₃N to suppress amine adsorption .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals while preserving stability .
Q. How can computational chemistry predict stability and reactivity under varying conditions?
Advanced
- Molecular dynamics (MD) simulations : Assess thermal stability by modeling decomposition pathways at elevated temperatures.
- DFT calculations : Predict redox potentials to evaluate susceptibility to hydrolysis or oxidation. For example, the LUMO energy of the C-Br bond correlates with SN₂ reactivity .
- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates .
Q. What are the best practices for handling and storing this compound?
Basic
- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive steps (e.g., bromination) .
Q. In cross-coupling reactions, how do the bromine position and neighboring substituents affect catalytic efficiency?
Advanced
- Steric hindrance : The ortho -SCF₃ group reduces accessibility for Pd catalysts, lowering yields in Suzuki couplings. Switch to bulkier ligands (e.g., XPhos) to mitigate this .
- Electronic effects : The -SCF₃ group increases oxidative addition rates in Buchwald-Hartwig aminations due to electron-deficient aryl halides .
Validation : Compare turnover numbers (TONs) using Pd(OAc)₂ vs. CuI catalysts in Ullmann couplings .
Properties
Molecular Formula |
C10H9BrF3NOS |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
ZKLBIXJZBDXFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)N)Br |
Origin of Product |
United States |
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